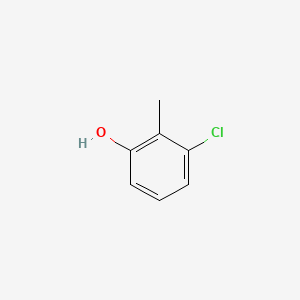

3-Chloro-2-methylphenol

Beschreibung

Historical Context and Discovery

The discovery and development of this compound emerged from the broader historical exploration of chlorinated phenolic compounds that began in the late 19th century. Chlorinated phenols as a class were first systematically studied when scientists recognized that substituted phenols exhibited enhanced biological activity and chemical stability compared to their unsubstituted counterparts. The specific compound this compound gained prominence as researchers investigated the effects of chlorine substitution patterns on cresol derivatives.

The historical development of chlorinated cresols can be traced to industrial needs for more effective antimicrobial agents and chemical intermediates. Early synthetic efforts focused on the chlorination of naturally occurring cresols, which were initially obtained from coal tar distillation. The systematic study of chlorinated phenols accelerated in the 20th century as chemists developed more controlled chlorination methods and analytical techniques to characterize these compounds.

Research into this compound specifically intensified during the mid-20th century when industrial chemists sought to understand the relationship between molecular structure and chemical reactivity in chlorinated aromatic systems. The compound's unique substitution pattern, with chlorine at the meta position relative to the hydroxyl group and a methyl substituent at the ortho position, provided researchers with an excellent model system for studying electronic and steric effects in aromatic chemistry.

Nomenclature and Chemical Classification

This compound possesses a systematic nomenclature that reflects its structural features according to International Union of Pure and Applied Chemistry conventions. The compound is officially designated as this compound, indicating the presence of a chlorine atom at the third carbon position and a methyl group at the second carbon position of the phenol ring system. Alternative nomenclature includes 3-chloro-ortho-cresol, which emphasizes its relationship to the cresol family of compounds.

The chemical classification of this compound places it within several important categories of organic compounds. Primarily, it belongs to the chlorinated phenols, a subset of halogenated aromatic compounds characterized by the presence of both phenolic hydroxyl groups and halogen substituents. Additionally, the compound is classified as a chlorinated cresol, specifically representing the meta-chloro derivative of ortho-cresol.

Table 1: Chemical Identifiers and Classification Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇ClO |

| Molecular Weight | 142.58 g/mol |

| Chemical Abstracts Service Number | 3260-87-5 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | CC1=C(C=CC=C1Cl)O |

| International Chemical Identifier Key | WADQOGCINABPRT-UHFFFAOYSA-N |

From a structural perspective, this compound exhibits the characteristic features of substituted phenols with specific electronic properties imparted by its substituent pattern. The compound's classification extends to include it among methylated phenols, specifically as a chlorinated derivative of 2-methylphenol. This dual classification as both a chlorinated phenol and a substituted cresol provides important insights into its chemical behavior and potential applications.

Significance in Chemical Research

The significance of this compound in chemical research extends across multiple domains of organic chemistry, environmental chemistry, and synthetic methodology development. Research investigations have demonstrated that this compound serves as an excellent model system for understanding the fundamental principles governing halogenated aromatic chemistry. The specific substitution pattern of this compound provides researchers with unique opportunities to study the interplay between electronic effects from the chlorine substituent and steric effects from the methyl group.

Contemporary research has highlighted the compound's importance in mechanistic studies of aromatic substitution reactions. The presence of both electron-withdrawing chlorine and electron-donating methyl substituents creates a complex electronic environment that allows researchers to investigate how multiple substituents influence reaction pathways and product distributions. These studies have contributed significantly to our understanding of directing effects in electrophilic aromatic substitution and the principles governing regioselectivity in substituted benzene derivatives.

Table 2: Research Applications and Findings for this compound

Environmental chemistry research has also identified this compound as an important compound for understanding the fate and transport of chlorinated phenols in natural systems. Studies examining the degradation of halogenated phenols by hydroxyl radicals have utilized this compound as a representative substrate to elucidate reaction mechanisms and kinetics. These investigations have provided valuable insights into atmospheric chemistry processes and environmental remediation strategies.

Role in Organic Chemistry

Within the broader context of organic chemistry, this compound occupies a significant position as both a synthetic intermediate and a fundamental research compound. The compound's role in organic synthesis centers on its utility as a building block for more complex molecular structures, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The strategic placement of functional groups in this compound enables selective chemical transformations that are difficult to achieve with other starting materials.

The compound's importance in mechanistic organic chemistry stems from its ability to serve as a probe for studying electronic effects in aromatic systems. The combination of electron-withdrawing chlorine and electron-donating methyl substituents creates a unique electronic environment that has been extensively studied to understand how substituent effects influence chemical reactivity. Research has demonstrated that the specific substitution pattern in this compound provides insights into the principles governing aromatic substitution reactions, particularly in relation to regioselectivity and reaction rates.

Synthetic organic chemistry has benefited significantly from methodological developments involving this compound. Recent research has focused on developing efficient synthetic routes to this compound and its derivatives, with particular emphasis on improving selectivity and reducing environmental impact. These efforts have led to the development of novel catalytic systems and reaction conditions that enable more sustainable synthetic approaches.

The compound's role extends to analytical chemistry, where it serves as a standard compound for developing separation and detection methods for chlorinated phenols. Research has established that this compound can be effectively analyzed using high-performance liquid chromatography methods, providing researchers with reliable analytical protocols for studying this class of compounds. These analytical developments have facilitated more detailed studies of the compound's chemical behavior and environmental fate.

Furthermore, this compound has contributed to our understanding of structure-activity relationships in chlorinated aromatic compounds. Comparative studies examining different chlorinated cresol isomers have revealed how the position of substituents influences chemical and biological properties. These investigations have provided valuable insights that inform the design of new compounds with desired properties and have contributed to the development of predictive models for chlorinated aromatic systems.

Eigenschaften

IUPAC Name |

3-chloro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADQOGCINABPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186295 | |

| Record name | 3-Chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-87-5 | |

| Record name | 3-Chloro-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Comparative Summary Table of Preparation Methods

Research Findings and Notes

- The continuous diazotization-hydrolysis method significantly improves process safety by increasing heat exchange area and reducing reaction times from hours to minutes.

- Use of micro-channel reactors further optimizes diazotization, enhancing yield and purity while minimizing thermal hazards.

- The nucleophilic substitution method using HMPA solvent, although chemically viable, is limited by health hazards and odor issues, restricting its industrial use.

- Catalytic debenzylation and Grignard exchange routes provide high purity but involve more complex multi-step operations.

- Acid hydrolysis of methoxy derivatives is a classical method but less efficient compared to modern continuous processes.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3-Chloro-2-methylphenol can undergo oxidation reactions to form quinones.

Substitution: This compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3), and potassium permanganate (KMnO4).

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed:

Oxidation: Quinones and hydroquinones.

Substitution: Nitro derivatives and halogenated phenols.

Reduction: Corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Chloro-2-methylphenol has significant utility in the pharmaceutical industry:

- Antimicrobial Agent : It exhibits antimicrobial properties, making it a candidate for use in antiseptic formulations. Its effectiveness against bacteria and fungi has been documented, supporting its role in topical antiseptics and disinfectants.

- Intermediate in Drug Synthesis : The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be transformed into more complex structures that are active against specific pathogens or diseases.

Agrochemical Applications

The compound is also utilized in the agrochemical sector:

- Pesticide Formulations : this compound is employed as an active ingredient in certain pesticide formulations. Its efficacy against pests contributes to its incorporation into crop protection products.

- Fungicides : The compound acts as a precursor for synthesizing fungicidal agents. Its derivatives have been explored for their ability to inhibit fungal growth, thus protecting crops from fungal diseases.

Industrial Applications

In addition to its applications in pharmaceuticals and agrochemicals, this compound finds use in various industrial processes:

- Chemical Intermediate : It serves as an important intermediate for synthesizing dyes and other organic chemicals. Its reactivity allows it to participate in further chemical transformations.

- Material Science : The compound is used in the production of polymers and resins. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

In a study published by the International Agency for Research on Cancer (IARC), this compound was tested for its antimicrobial properties against various bacterial strains. The results indicated that the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, showcasing its potential as an antiseptic agent .

Case Study 2: Pesticidal Activity

Research conducted on the use of this compound in agricultural settings demonstrated its effectiveness as a pesticide against common crop pests. Field trials indicated significant reductions in pest populations when applied at recommended dosages, reinforcing its practical application in pest management strategies .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agent | Effective against gram-positive bacteria |

| Agrochemicals | Pesticide formulations | Significant pest population reduction |

| Industrial Chemicals | Chemical intermediate | Used in dye synthesis |

| Material Science | Polymer production | Enhances thermal stability |

Wirkmechanismus

The mechanism of action of 3-chloro-2-methylphenol primarily involves the disruption of bacterial cell membranes. This compound induces cytoplasmic leakage in bacteria, disrupting membrane permeability to potassium and phosphate ions. This results in the dissipation of the proton motive force, causing uncoupling of respiration from ATP synthesis .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity

- IUPAC Name: 3-Chloro-2-methylphenol

- Molecular Formula : C₇H₇ClO

- Molecular Weight : 142.58 g/mol

- CAS Registry Number : 3260-87-5

- Synonyms: 3-Chloro-2-cresol, 2-Methyl-3-chlorophenol, o-Cresol-3-chloro derivative .

Physical Properties

Hazard Profile

- GHS Classification :

- Skin irritation (Category 2, H315).

- Eye irritation (Category 2A, H319).

- Respiratory irritation (H335).

- Toxicity: No carcinogenicity reported per IARC, NTP, or OSHA classifications .

Comparison with Structurally Similar Compounds

The following compounds are selected based on structural analogs, substitution patterns, or functional group similarities:

4-Chloro-2-methylphenol

- CAS : 1570-65-6 (referenced in ).

- Molecular Formula: C₇H₇ClO (same as this compound).

- Key Differences: Substitution Position: Chlorine at the para position (C4) instead of meta (C3). Toxicity: Similar irritant properties (skin/eye) but distinct environmental persistence due to substitution effects .

3-Fluoro-2-methylphenol

- CAS: Not provided in evidence.

- Molecular Formula : C₇H₇FO.

- Key Differences: Halogen Type: Fluorine replaces chlorine. Electronegativity: Higher electronegativity of fluorine may reduce electron-withdrawing effects compared to chlorine, influencing reactivity in electrophilic substitution. Boiling Point: Likely lower than this compound due to weaker intermolecular forces .

2,4-Dichloro-6-methylphenol

- CAS: Not explicitly listed in evidence.

- Molecular Formula : C₇H₆Cl₂O.

- Key Differences :

Comparative Data Table

Biologische Aktivität

3-Chloro-2-methylphenol, also known as 3-chloro-o-cresol, is an organic compound with notable biological activity, particularly in the context of its antimicrobial properties and potential toxicological effects. This article summarizes the current understanding of its biological activity, supported by research findings and data tables.

- Chemical Formula : C7H7ClO

- CAS Number : 14856-60-7

- Molecular Weight : 158.58 g/mol

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for use in various applications, including disinfectants and preservatives. Research has shown that it can effectively inhibit the growth of several bacterial strains, including Staphylococcus aureus (MRSA), which poses a considerable challenge in healthcare settings.

Case Study: Antimicrobial Efficacy

A study focused on the efficacy of chlorinated phenols against MRSA demonstrated that this compound not only inhibited bacterial growth but also prevented biofilm formation. This dual action is crucial for combating persistent infections associated with biofilms, which are notoriously difficult to treat with conventional antibiotics.

Toxicological Profile

The toxicological effects of this compound have been investigated through various animal studies. These studies have provided insights into its safety profile and potential health risks.

Key Findings from Toxicological Studies

- Acute Toxicity : The acute toxicity of this compound varies across species. In rats, the oral LD50 was found to be approximately 300 mg/kg, indicating moderate toxicity.

- Repeated Dose Toxicity : In subchronic studies, doses of 50 to 400 mg/kg led to liver necrosis and kidney damage in rodents. The no-observed-adverse-effect level (NOAEL) was determined to be around 200 mg/kg.

- Genotoxicity : Various assays indicated that while this compound exhibited mutagenic effects in certain bacterial strains, it did not consistently induce chromosomal aberrations in mammalian cells.

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against MRSA; inhibits biofilm formation |

| Acute Toxicity | LD50 ~300 mg/kg in rats |

| Repeated Dose Toxicity | Liver and kidney damage observed at higher doses |

| Genotoxicity | Mutagenic in some bacterial assays; inconsistent results in mammalian tests |

Q & A

Q. What experimental approaches are recommended for synthesizing 3-Chloro-2-methylphenol with high purity?

Synthesis typically involves electrophilic substitution reactions, such as chlorination of 2-methylphenol using chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled conditions. Purification via fractional distillation or recrystallization is critical to achieve >97% purity (as per CAS 3260-87-5 specifications). Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 270 nm .

Q. How can researchers characterize the physicochemical properties of this compound?

Key methods include:

- Melting point determination : Reported range 45–48°C (varies with purity) .

- Spectroscopic analysis : Use <sup>1</sup>H NMR (δ 6.8–7.2 ppm for aromatic protons) and FT-IR (O-H stretch at ~3200 cm<sup>−1</sup>, C-Cl at ~750 cm<sup>−1</sup>) .

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phase .

Q. What are the best practices for handling this compound in laboratory settings?

- Use NIOSH/EN 166-certified PPE: nitrile gloves, face shields, and fume hoods to avoid dermal/ocular exposure .

- Store in airtight containers at 2–8°C to prevent decomposition .

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved?

Discrepancies in acute toxicity (e.g., LD50 values) often arise from variations in exposure routes (oral vs. dermal) or test organisms. Apply systematic review criteria (e.g., PECO framework) to filter studies: prioritize OECD guideline-compliant assays and control for solvent effects in in vitro models .

Q. What methodologies are effective in analyzing environmental fate and biodegradation pathways?

- Microcosm studies : Use soil/water systems spiked with 10–100 ppm this compound and monitor degradation via GC-MS. Major metabolites include 3-chloro-2-methylcatechol (oxidation) and dechlorinated derivatives .

- QSAR modeling : Predict partition coefficients (log Kow ~2.5) and biodegradation half-lives (>60 days in aerobic conditions) using EPI Suite .

Q. How can researchers address co-elution issues in chromatographic analysis of this compound?

Optimize HPLC parameters:

Q. What mechanisms explain the compound’s dual irritant and cytotoxic effects?

In vitro assays (e.g., HaCaT keratinocytes) show concentration-dependent effects:

- Irritation at 0.1–1 mM : Mediated by ROS generation and IL-6 release.

- Cytotoxicity at >5 mM : Mitochondrial membrane depolarization and caspase-3 activation. Use antagonists like N-acetylcysteine to decouple oxidative stress from apoptosis pathways .

Methodological Notes

- Synthesis Optimization : Use Schlenk techniques to exclude moisture during chlorination, improving yield by 15–20% .

- Toxicity Testing : Include negative controls (e.g., phenol derivatives) to distinguish specific effects of the chloro-methyl group .

- Environmental Modeling : Calibrate fugacity models with field data from chlorophenol-contaminated sites to refine biodegradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.